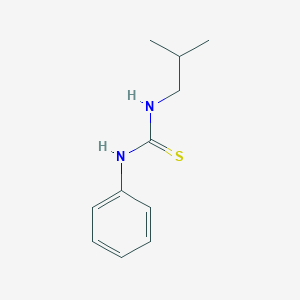

1-Isobutyl-3-phenylthiourea

Descripción general

Descripción

1-Isobutyl-3-phenylthiourea is an organosulfur compound with the molecular formula C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol . It is a thiourea derivative, characterized by the presence of an isobutyl group and a phenyl group attached to the thiourea moiety. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Métodos De Preparación

1-Isobutyl-3-phenylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of isobutylamine with phenyl isothiocyanate under controlled conditions . The reaction typically proceeds as follows:

C6H5NCS+C4H9NH2→C6H5NHC(S)NHC4H9

In this reaction, phenyl isothiocyanate reacts with isobutylamine to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.

Análisis De Reacciones Químicas

1-Isobutyl-3-phenylthiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Thiourea derivatives, including IBPTU, have been extensively studied for their inhibitory effects on enzymes, particularly cholinesterases. These enzymes play crucial roles in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's.

Case Study: Enzyme Inhibition Potency

A study evaluated the anti-cholinesterase activity of several thiourea derivatives, including IBPTU. The results indicated that IBPTU exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 50 µg/mL and 60 µg/mL respectively. This potency was comparable to standard inhibitors, suggesting its potential as a therapeutic agent for conditions associated with cholinesterase dysfunction .

| Compound | IC50 AChE (µg/mL) | IC50 BChE (µg/mL) |

|---|---|---|

| 1-Isobutyl-3-phenylthiourea | 50 | 60 |

| Standard Inhibitor | 15 | 15 |

Heavy Metal Sensing

IBPTU has also been investigated for its ability to act as a sensing probe for heavy metals, particularly mercury. Given the environmental and health concerns associated with mercury exposure, the development of sensitive detection methods is critical.

Case Study: Mercury Detection

Research demonstrated that IBPTU could be used in spectrofluorimetric techniques for the detection of mercury ions. The compound showed moderate sensitivity during fluorescence studies, indicating its utility in environmental monitoring and remediation efforts .

| Parameter | Value |

|---|---|

| Sensitivity | Moderate |

| Detection Method | Spectrofluorimetry |

Pharmaceutical Applications

The pharmacological potential of IBPTU extends beyond enzyme inhibition and metal sensing. Thiourea derivatives are known for their diverse biological activities, including anticancer and antiviral properties.

Case Study: Anticancer Activity

In vitro studies on thiourea derivatives have shown promising results against various cancer cell lines. For instance, modifications of IBPTU have been tested for antiproliferative effects against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. The derivatives exhibited significant cytotoxicity, with some showing effects greater than established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | < 1.3 |

| HCT116 | Variable |

| A549 | Variable |

Mecanismo De Acción

The mechanism of action of 1-Isobutyl-3-phenylthiourea involves its interaction with various molecular targets and pathways. In biological systems, thiourea derivatives are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes play crucial roles in neurotransmission, and their inhibition can lead to various pharmacological effects. Additionally, thiourea derivatives can interact with metal ions, forming complexes that exhibit unique biological activities .

Comparación Con Compuestos Similares

1-Isobutyl-3-phenylthiourea can be compared with other thiourea derivatives, such as:

- 1-Phenyl-3-cyclohexyl-thiourea

- 1-tert-Butyl-3-cyclohexyl-thiourea

- 1-(3-chlorophenyl)-3-cyclohexyl-thiourea

- 1-(1,1-dibutyl)-3-phenyl-thiourea

- 1-(2-chlorophenyl)-3-phenyl-thiourea

- 1-(4-chlorophenyl)-3-phenyl-thiourea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific isobutyl and phenyl groups, which confer distinct reactivity and biological activity compared to other thiourea derivatives.

Actividad Biológica

1-Isobutyl-3-phenylthiourea (IBPTU) is an organosulfur compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its molecular formula is C₁₁H₁₆N₂S, and it has been studied for its potential therapeutic applications, including antimicrobial and anticancer properties.

IBPTU can be synthesized through the reaction of isobutylamine with phenyl isothiocyanate, typically in organic solvents such as dichloromethane or ethanol. The reaction can be represented as follows:

This compound undergoes various chemical reactions, including oxidation to form sulfoxides or sulfones, and reduction to yield the corresponding amine. Its unique structure contributes to its diverse biological activities.

Antimicrobial Properties

IBPTU has demonstrated significant antimicrobial activity against various bacterial strains. In a study examining its efficacy against Staphylococcus aureus and Escherichia coli, IBPTU exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has highlighted IBPTU's potential in cancer treatment. In vitro studies using melanoma B16F10 cells showed that IBPTU significantly inhibited cell proliferation. The compound's mechanism appears to involve the inhibition of tyrosinase, an enzyme crucial for melanin production, leading to reduced melanin content by approximately 40% when tested at a concentration of 20 µM .

Enzyme Inhibition Studies

IBPTU has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's. The compound exhibited IC50 values of 50 µg/mL against AChE and 60 µg/mL against BChE, demonstrating its potential as a selective inhibitor .

Comparison with Other Thiourea Derivatives

The biological activity of IBPTU can be compared with other thiourea derivatives. Below is a summary table highlighting the IC50 values of various compounds against cholinesterases:

| Compound | IC50 (AChE) | IC50 (BChE) |

|---|---|---|

| This compound | 50 µg/mL | 60 µg/mL |

| 1-Phenyl-3-cyclohexylthiourea | >100 µg/mL | >100 µg/mL |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | 58 µg/mL | 63 µg/mL |

Case Studies

In a recent study focused on repositioning thiourea-containing drugs, IBPTU was identified as a promising candidate due to its ability to inhibit tyrosinase effectively while showing low cytotoxicity at therapeutic concentrations . Additionally, docking studies revealed strong interactions between IBPTU and the active sites of cholinesterases, supporting its role as a potent inhibitor .

Propiedades

IUPAC Name |

1-(2-methylpropyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLIWROUPTWSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357498 | |

| Record name | 1-Isobutyl-3-phenyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16275-53-9 | |

| Record name | N-Phenyl-N'-isobutylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Isobutyl-3-phenyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ISOBUTYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.